4-Methylumbelliferyl beta-D-ribofuranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

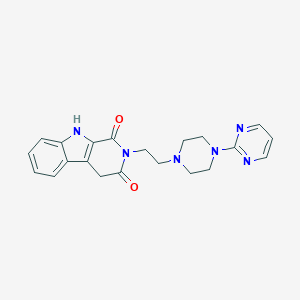

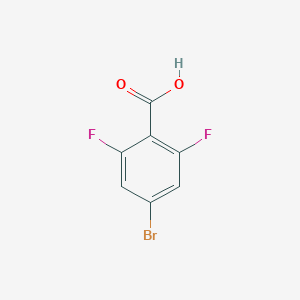

4-Methylumbelliferyl beta-D-ribofuranoside is a synthetic enzymatic substrate . It is a fluorogenic 4-methylumbellifery (4-MU; 7-hydroxy-4-methylcumarin) glycoside .

Molecular Structure Analysis

The molecular formula of 4-Methylumbelliferyl beta-D-ribofuranoside is C15H16O7 . Its molecular weight is 308.28 g/mol . The IUPAC name is 7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-methylchromen-2-one .Physical And Chemical Properties Analysis

4-Methylumbelliferyl beta-D-ribofuranoside is a solid at 20°C . It has a specific rotation of -147 to -152 degrees (C=0.15, H2O) . It is sensitive to light and heat .Scientific Research Applications

Detection of Microorganisms

4-Methylumbelliferyl glycosides, including 4-Methylumbelliferyl beta-D-ribofuranoside, have been widely used in diagnostic microbiology . They are used as fluorogenic substrates for the detection and identification of microorganisms in food, such as prevalent pathogens like Salmonella and Escherichia coli .

Newborn Screening of Lysosomal Storage Disorders (LSDs)

4-Methylumbelliferyl glycosides are used in newborn screening of lysosomal storage disorders (LSDs) . These disorders are a group of about 50 rare inherited metabolic disorders that result from defects in lysosomal function .

Prediction of Glycan Structures and Potential Bioactivities of Bovine Milk

The compound is used for the prediction of glycan structures and potential bioactivities of bovine milk . This helps in understanding the nutritional value and health benefits of bovine milk .

Characterizing and Identifying Vegetables

4-Methylumbelliferyl glycosides are used in characterizing and identifying vegetables . This helps in understanding the nutritional content and quality of different vegetables .

Investigating Molecular Mechanisms in Sperm-Oocyte Binding

The compound is used in investigating the molecular mechanisms involved in sperm-oocyte binding and gamete-oviductal epithelium interactions . This helps in understanding the process of fertilization .

Differentiating Between Microorganisms

4-Methylumbelliferyl beta-D-glucopyranosiduronic acid and 4-methylumbelliferyl beta-D-glucopyranoside are widely used for detection of Escherichia coli and enterococci, respectively, and 4-methylumbelliferyl alpha-D-galactopyranoside can be used to help differentiate between streptococci and enterococci .

Mechanism of Action

Target of Action

4-Methylumbelliferyl beta-D-ribofuranoside is primarily targeted towards β-galactosidase, α-L-arabinosidase, and α-L-rhamnosidase enzymes . These enzymes play a crucial role in the hydrolysis of glycosidic bonds in complex sugars.

Mode of Action

The compound acts as a fluorogenic substrate for these enzymes . Upon enzymatic hydrolysis, it releases 4-methylumbellifery (4-MU; 7-hydroxy-4-methylcumarin) , a compound that exhibits strong fluorescence. This fluorescence can be measured and is directly proportional to the activity of the enzyme.

Biochemical Pathways

The biochemical pathways affected by 4-Methylumbelliferyl beta-D-ribofuranoside are those involving the hydrolysis of glycosidic bonds. The compound serves as a substrate for the aforementioned enzymes, and its hydrolysis results in the release of 4-MU . This process is used in the detection of microorganisms or diagnosis of diseases .

Result of Action

The hydrolysis of 4-Methylumbelliferyl beta-D-ribofuranoside by the target enzymes results in the release of 4-MU, a compound with strong fluorescence . This fluorescence can be measured, providing a quantitative assessment of enzyme activity. This has applications in the detection of microorganisms and the diagnosis of diseases .

Action Environment

The action of 4-Methylumbelliferyl beta-D-ribofuranoside is influenced by environmental factors such as pH, as the excitation maximum of 4-MU depends on the pH . It is also sensitive to light and heat, and should be stored at -20°C . These factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

properties

IUPAC Name |

7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O7/c1-7-4-12(17)21-10-5-8(2-3-9(7)10)20-15-14(19)13(18)11(6-16)22-15/h2-5,11,13-16,18-19H,6H2,1H3/t11-,13-,14-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGLTVBWEMHJRP-NMFUWQPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(O3)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00941308 |

Source

|

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl pentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

195385-93-4 |

Source

|

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl pentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride](/img/structure/B68050.png)

![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid](/img/structure/B68071.png)

![2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid](/img/structure/B68076.png)